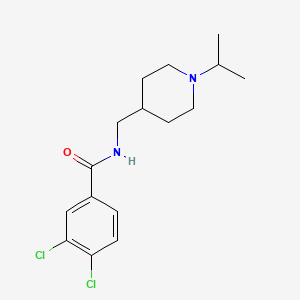
3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that falls under the benzamide class. Piperidines, which are part of this compound, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds, like this compound, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular formula of this compound is C16H22Cl2N2O. The molecular weight is 329.27. The structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The hydrochloride salt of AH-7921, a similar compound, is reported to be a white solid . The molecular weight of this compound is 329.27.科学的研究の応用
Synthesis and Antibacterial Study
The synthesis and characterization of related benzamide compounds have been explored, with findings indicating potential antibacterial activity against gram-positive and gram-negative bacteria. This suggests that related compounds, including "3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide," could have applications in developing antibacterial agents or studying bacterial resistance mechanisms (Adam et al., 2016).
Herbicidal Activity
Research on benzamides has also identified their potential as herbicides, indicating that compounds like "this compound" could be investigated for agricultural applications, particularly in controlling annual and perennial grasses in various crops (Viste et al., 1970).
Neuroleptic Properties
Some benzamides have shown selective antidopaminergic activity, suggesting potential applications in neuroscience research, especially in studying dopamine-related disorders and developing treatments for conditions such as psychosis and schizophrenia (Usuda et al., 2004).
Photocatalytic Degradation
The study on photocatalytic degradation using titanium dioxide and related benzamides indicates potential environmental applications, such as in the degradation of pollutants and toxic substances in water. This suggests that "this compound" could be explored for environmental cleanup and pollution control efforts (Torimoto et al., 1996).
作用機序
While specific information on the mechanism of action for 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide was not found, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design, indicating their potential biological activity.
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like 3,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, is an important task of modern organic chemistry . With more than 7000 piperidine-related papers published during the last five years , the future directions in this field could involve further exploration of the synthesis methods, functionalization, and pharmacological applications of piperidine derivatives.
特性
IUPAC Name |
3,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)13-3-4-14(17)15(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGYMUVTNXJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

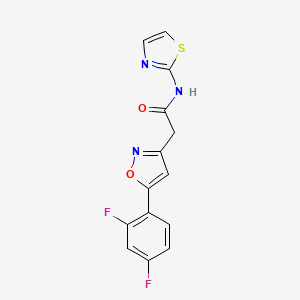



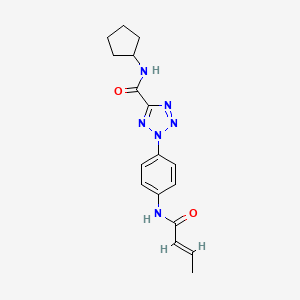
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)
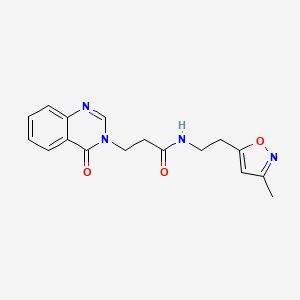
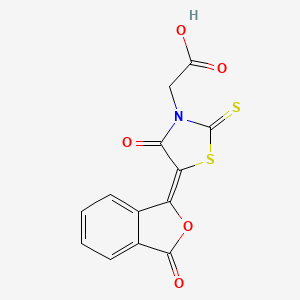
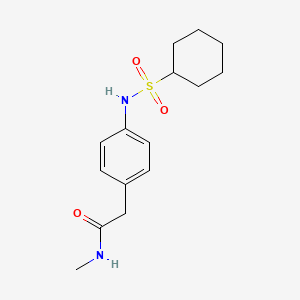
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
